![molecular formula C23H19N5O2S B2972963 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-70-8](/img/structure/B2972963.png)
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Overview
Description
The compound “N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a thiazole ring, and an amide group .
Synthesis Analysis
While the specific synthesis route for this compound is not available, it likely involves the formation of the benzimidazole and thiazole rings through condensation reactions . The amide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis
The benzimidazole and thiazole rings in the compound are aromatic heterocycles, which contribute to the compound’s stability and reactivity . The presence of nitrogen and sulfur atoms in these rings also allows for potential hydrogen bonding interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzimidazole and thiazole rings, as well as the amide group . These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and thiazole rings could contribute to its stability, while the amide group could enhance its solubility in polar solvents .Scientific Research Applications
Biocompatible Polymer Research
The structural features of this compound suggest potential applications in the synthesis of biocompatible polymers. Phosphoester copolymers, for instance, have been synthesized via anionic ring-opening polymerization, which could be catalyzed by related triazacyclodecane derivatives . These polymers are investigated for their non-toxicity to cells and thermoresponsive properties, indicating potential for biomedical applications.
Drug Discovery and Therapeutic Agents
Compounds containing imidazole rings, such as the one , are known for their broad range of biological activities. They have been utilized in the development of drugs with antibacterial, antitumor, antidiabetic, and anti-inflammatory properties . The compound’s structure suggests it could be a candidate for synthesizing new therapeutic agents targeting various diseases.
Catalysis
The triazacyclodecane moiety within the compound’s structure is reminiscent of catalysts used in polymerization reactions. Such catalysts are crucial for controlling molecular weights and comonomer ratios in polymer synthesis, which can lead to the development of materials with specific properties .
Bioconjugation and Chemical Biology
Given the compound’s reactive sites, it could be employed in bioconjugation techniques to link biomolecules with other entities, such as drugs or fluorescent markers. This application is crucial in chemical biology for tracking and analyzing biological processes .
Anticancer Research
The compound’s benzo[d]imidazo[1,2-a]imidazol moiety is structurally similar to molecules that have shown anti-tumor activity. It could be explored for its efficacy against various cancer cell lines, potentially leading to the discovery of new anticancer agents .
Environmental Chemistry
The compound’s ability to form complex structures with metals suggests applications in environmental chemistry, such as in the adsorption and removal of heavy metals from contaminated water sources .
Optical Applications
The presence of multiple aromatic rings and heteroatoms within the compound’s structure could make it a valuable component in the synthesis of dyes for solar cells and other optical applications. Its ability to absorb and emit light at specific wavelengths can be exploited in the development of new optical materials .
Future Directions
Mechanism of Action
Target of action
Compounds with imidazole rings, such as this one, are often involved in interactions with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The compound might interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The presence of an imidazole ring could facilitate hydrogen bonding with target proteins .
properties
IUPAC Name |
(E)-N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-20(11-10-16-6-2-1-3-7-16)26-22-24-17(15-31-22)14-21(30)28-13-12-27-19-9-5-4-8-18(19)25-23(27)28/h1-11,15H,12-14H2,(H,24,26,29)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVOTNVGINSYLB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide |
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